

# N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5**

Cat. No.: **B11827019**

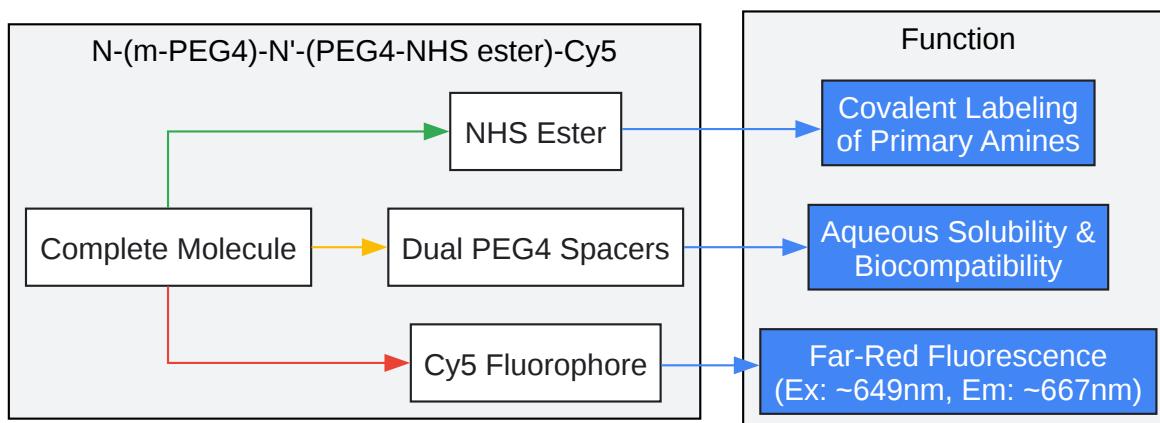
[Get Quote](#)

## An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of **N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5**, a fluorescent labeling reagent. It is designed to assist researchers in effectively utilizing this compound in their experimental workflows.

## Core Concepts and Chemical Structure


**N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5** is a sophisticated fluorescent probe belonging to the cyanine dye family.<sup>[1][2]</sup> Its structure is engineered for high performance in biological applications. The molecule consists of three key functional components:

- Cy5 Core: A cyanine dye that provides the molecule's fluorescent properties, emitting in the far-red region of the spectrum.<sup>[1][3]</sup> This is particularly advantageous for biological imaging due to reduced autofluorescence from cells and tissues in this spectral range.<sup>[1][3]</sup>
- Dual PEG4 Spacers: Two polyethylene glycol (PEG) chains, each with four ethylene glycol units. These hydrophilic spacers significantly increase the molecule's solubility in aqueous

buffers, which is crucial for biological experiments.[4][5][6] The PEG linkers also help to reduce non-specific binding and aggregation, common issues with cyanine dyes.[5]

- **NHS Ester Group:** An N-hydroxysuccinimide (NHS) ester is an amine-reactive functional group.[2][3] It readily reacts with primary amines (-NH<sub>2</sub>) on biomolecules, such as the lysine residues of proteins, to form stable, covalent amide bonds.[3][7] This reaction is the basis for its use as a labeling agent.

The logical relationship between these components dictates the molecule's function as a hydrophilic, amine-reactive fluorescent label.



[Click to download full resolution via product page](#)

Caption: Logical diagram of the functional components of the Cy5 labeling reagent.

## Chemical and Physical Properties

The quantitative properties of **N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5** are summarized below. These properties are essential for designing labeling experiments and performing quantitative analysis.

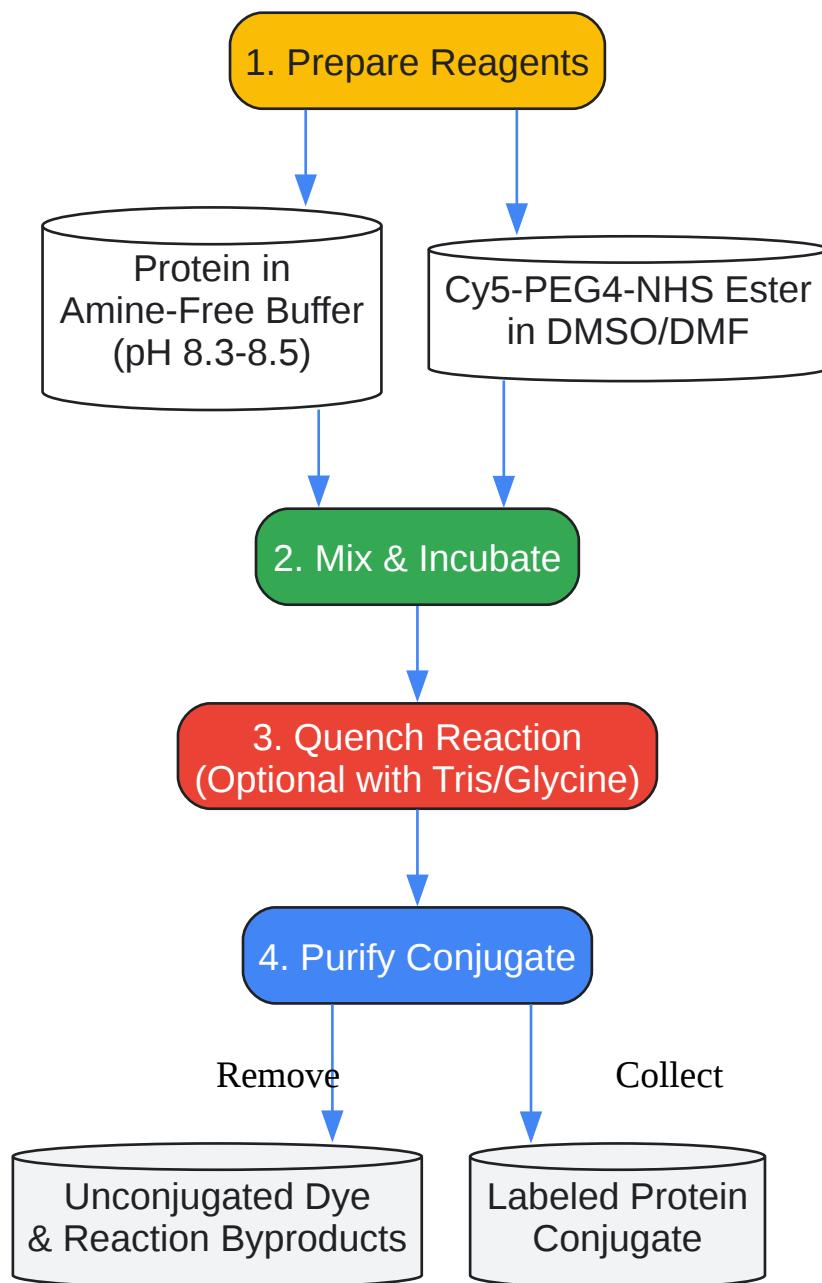
| Property                              | Value                                                            | Reference(s) |
|---------------------------------------|------------------------------------------------------------------|--------------|
| Molecular Formula                     | C <sub>49</sub> H <sub>68</sub> ClN <sub>3</sub> O <sub>12</sub> | [8][9]       |
| Molecular Weight                      | 926.54 g/mol                                                     | [8][9][10]   |
| Excitation Maximum (λ <sub>ex</sub> ) | ~649 nm                                                          | [8][10][11]  |
| Emission Maximum (λ <sub>em</sub> )   | ~667 nm                                                          | [8][10][11]  |
| Molar Extinction Coeff.               | ~250,000 cm <sup>-1</sup> M <sup>-1</sup> (for Cy5 NHS Ester)    | [3]          |
| Quantum Yield (Φ)                     | ~0.2 (for non-PEGylated Cy5 NHS Ester)                           | [5]          |
| Solubility                            | Soluble in Water, DMSO, DMF                                      | [3][12]      |
| Storage Conditions                    | Store at -20°C, protect from light and moisture.                 | [3][13][14]  |

Note: Molar Extinction Coefficient and Quantum Yield values are for the closely related Cy5 NHS Ester and serve as a strong approximation. PEGylation may slightly alter these values.[5]

## Experimental Protocols

Successful bioconjugation requires careful attention to reaction conditions and purification methods. The following sections provide detailed protocols for labeling proteins and purifying the resulting conjugate.

This protocol describes the covalent attachment of the dye to primary amines on a target protein, typically lysine residues. The reaction is pH-dependent, with an optimal pH range of 8.3-8.5 to ensure the primary amines are deprotonated and reactive.[15]


Materials:

- N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
- Anhydrous DMSO or DMF
- Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS)

- Labeling Buffer: 0.1 M Sodium Bicarbonate or 50 mM Sodium Borate, pH 8.3-8.5[15]
- Quenching Buffer (optional): 1 M Tris-HCl or Glycine, pH 7.4
- Purification column (e.g., Sephadex G-25)[16]

#### Procedure:

- Prepare Dye Stock Solution: Dissolve the **N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5** in anhydrous DMSO or DMF to a final concentration of 10 mM.[7] Vortex briefly to ensure it is fully dissolved. This stock solution can be stored at -20°C for future use.[15]
- Prepare Protein Solution:
  - Dialyze or buffer-exchange the protein into the Labeling Buffer (pH 8.3-8.5). Ensure the final protein solution is free of amine-containing substances like Tris or ammonium salts, as they will compete with the reaction.
  - Adjust the protein concentration to 2-3 mg/mL.
- Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A common starting point for antibodies is a 10:1 to 15:1 molar ratio of dye to protein.[7] The optimal ratio may need to be determined empirically.
  - Calculation:(mg of protein / MW of protein) \* molar excess = moles of dye needed
- Labeling Reaction:
  - While gently stirring or vortexing the protein solution, add the calculated volume of the 10 mM dye stock solution dropwise.[7]
  - Incubate the reaction mixture for 1 hour at room temperature, protected from light.[7]
- Quench Reaction (Optional): To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for protein bioconjugation with Cy5-PEG4-NHS Ester.

After the labeling reaction, it is critical to remove any unconjugated dye, as its presence can lead to high background signals and inaccurate quantification.<sup>[17]</sup> Size-exclusion chromatography is the most common method for this purification step.<sup>[16][17]</sup>

Procedure:

- Prepare Column: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with 1X PBS or another suitable buffer. The column size should be appropriate for the reaction volume.
- Load Sample: Carefully load the reaction mixture onto the top of the equilibrated column.[\[18\]](#)
- Elute Conjugate: Begin eluting with PBS buffer. The labeled protein conjugate, being larger, will travel through the column faster and elute first. This is often visible as a colored band.[\[16\]](#)
- Collect Fractions: Collect fractions as the bands elute. The smaller, unconjugated dye molecules will be retained longer and elute in later fractions.
- Identify Protein Fractions: Combine the fractions containing the purified, labeled protein. Protein-containing fractions can be identified by measuring absorbance at 280 nm.[\[14\]](#)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It is a critical quality control parameter. The DOL can be calculated using absorbance measurements of the purified conjugate.

#### Procedure:

- Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm ( $A_{280}$ ) and at the dye's absorbance maximum, ~649 nm ( $A_{\max}$ ).
- Calculate Corrected Protein Absorbance: The Cy5 dye also absorbs light at 280 nm. This must be corrected for. The correction factor (CF) for Cy5 is approximately 0.05.
  - $\text{Corrected } A_{280} (A_{280\_corr}) = A_{280} - (A_{\max} \times CF)$
- Calculate Molar Concentrations:
  - $\text{Protein Concentration (M)} = A_{280\_corr} / \epsilon_{\text{protein}}$ 
    - (where  $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the protein at 280 nm)
  - $\text{Dye Concentration (M)} = A_{\max} / \epsilon_{\text{dye}}$

- (where  $\epsilon_{\text{dye}}$  is the molar extinction coefficient of the dye at its  $A_{\text{max}}$ ,  $\sim 250,000 \text{ M}^{-1}\text{cm}^{-1}$ )
- Calculate DOL:
  - $\text{DOL} = \text{Dye Concentration} / \text{Protein Concentration}$

An optimal DOL for antibodies is typically between 2 and 8.[11] Over-labeling can lead to fluorescence quenching and may affect the protein's function.[3]

## Applications

The bright, far-red fluorescence and high water solubility of **N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5** make it a versatile tool for a wide range of applications, including:

- Fluorescence Microscopy: Visualizing the localization of labeled proteins or antibodies in fixed or live cells.
- Flow Cytometry: Identifying and sorting cell populations based on the expression of surface markers targeted by labeled antibodies.[1]
- Western Blotting: Detecting and quantifying specific proteins on blots.[10]
- In Vivo Imaging: The far-red emission allows for deeper tissue penetration and reduced background signal in animal models.[1]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. vectorlabs.com [vectorlabs.com]

- 4. [4.benchchem.com](http://4.benchchem.com) [benchchem.com]
- 5. [5.benchchem.com](http://5.benchchem.com) [benchchem.com]
- 6. m-PEG4-NHS ester, 622405-78-1 | BroadPharm [[broadpharm.com](http://broadpharm.com)]
- 7. [biotium.com](http://7.biotium.com) [biotium.com]
- 8. N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 Datasheet DC Chemicals [[dcchemicals.com](http://dcchemicals.com)]
- 9. [reagents.alfa-chemistry.com](http://9.reagents.alfa-chemistry.com) [reagents.alfa-chemistry.com]
- 10. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [[axispharm.com](http://axispharm.com)]
- 11. [medchemexpress.com](http://11.medchemexpress.com) [medchemexpress.com]
- 12. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [[broadpharm.com](http://broadpharm.com)]
- 13. Cy5 Protein Labeling Kit, Fluorescent labeling of primary amino groups - 2BScientific [[2bscientific.com](http://2bscientific.com)]
- 14. NHS ester protocol for labeling proteins [[abberior.rocks](http://abberior.rocks)]
- 15. [interchim.fr](http://15.interchim.fr) [[interchim.fr](http://interchim.fr)]
- 16. [lumiprobe.com](http://16.lumiprobe.com) [[lumiprobe.com](http://lumiprobe.com)]
- 17. Fluorescent labeling and modification of proteins - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 18. Protein Purification (activity) | A General Biology and Molecular & Cell Biology Resource [[biologymanual.commons.gc.cuny.edu](http://biologymanual.commons.gc.cuny.edu)]
- To cite this document: BenchChem. [N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11827019#n-m-peg4-n-peg4-nhs-ester-cy5-chemical-structure-and-properties>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)